molecular formula C23H27NO7 B14149969 Benzo(a)heptalene-7-carbamic acid, 5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxy-, ethyl ester, (S)- CAS No. 86436-42-2

Benzo(a)heptalene-7-carbamic acid, 5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxy-, ethyl ester, (S)-

Cat. No.: B14149969
CAS No.: 86436-42-2
M. Wt: 429.5 g/mol
InChI Key: NLHICQCHEWUHCR-INIZCTEOSA-N
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Description

Benzo(a)heptalene-7-carbamic acid, 5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxy-, ethyl ester, (S)- is a complex organic compound belonging to the class of tropones Tropones are characterized by a cycloheptatrienone ring bearing a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(a)heptalene-7-carbamic acid, 5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxy-, ethyl ester, (S)- typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method yields a tricyclic indole, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)heptalene-7-carbamic acid, 5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxy-, ethyl ester, (S)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Benzo(a)heptalene-7-carbamic acid, 5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxy-, ethyl ester, (S)- has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Benzo(a)heptalene-7-carbamic acid, 5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxy-, ethyl ester, (S)- involves its interaction with specific molecular targets and pathways. For example, it may interact with tubulin proteins, affecting cell division and growth . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tropones and related organic molecules, such as:

Uniqueness

What sets Benzo(a)heptalene-7-carbamic acid, 5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxy-, ethyl ester, (S)- apart is its unique combination of functional groups and its specific stereochemistry, which may confer distinct chemical and biological properties.

Properties

CAS No.

86436-42-2

Molecular Formula

C23H27NO7

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate

InChI

InChI=1S/C23H27NO7/c1-6-31-23(26)24-16-9-7-13-11-19(28-3)21(29-4)22(30-5)20(13)14-8-10-18(27-2)17(25)12-15(14)16/h8,10-12,16H,6-7,9H2,1-5H3,(H,24,26)/t16-/m0/s1

InChI Key

NLHICQCHEWUHCR-INIZCTEOSA-N

Isomeric SMILES

CCOC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC

Canonical SMILES

CCOC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC

Origin of Product

United States

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